4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Catalog No.
S906028
CAS No.
1178100-39-4
M.F
C11H16BrNO2S
M. Wt
306.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

CAS Number

1178100-39-4

Product Name

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

IUPAC Name

4-bromo-N,N-diethyl-3-methylbenzenesulfonamide

Molecular Formula

C11H16BrNO2S

Molecular Weight

306.22 g/mol

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

JVXNAGZLBXXGGB-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C

Organic Synthesis

Metal-Organic Framework Synthesis

Organic Synthesis

Metal-Organic Framework Synthesis

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is a chemical compound characterized by its molecular formula C11H16BrNO2SC_{11}H_{16}BrNO_2S and a molecular weight of 306.22 g/mol. This compound features a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and two ethyl groups. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

The reactivity of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide can be attributed to its sulfonamide functionality, which can participate in nucleophilic substitution reactions. For instance, it can undergo:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, enabling it to engage in acid-base reactions with stronger bases.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry .

The synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide typically involves several steps:

  • Bromination: Starting from N,N-diethyl-3-methylbenzenesulfonamide, bromination can be achieved using bromine or brominating agents in an appropriate solvent.
  • Sulfonation: Alternatively, the sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride.
  • Purification: The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity level.

These methods allow for the efficient production of the compound for research and application purposes .

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide has several potential applications:

  • Pharmaceutical Research: It may serve as a lead compound in drug discovery due to its structural features that resemble known bioactive molecules.
  • Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other organic compounds.
  • Biological Studies: Its sulfonamide structure may facilitate studies on enzyme inhibition and antimicrobial activity .

Interaction studies involving 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide focus primarily on its potential biological interactions. These include:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes that are targets for drug development.
  • Binding Affinity: Assessing its binding affinity to various biological targets to evaluate its therapeutic potential.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, each exhibiting unique characteristics:

Compound NameStructural FeaturesNotable Properties
N,N-Diethyl-3-methylbenzenesulfonamideSimilar sulfonamide structure without bromineAntibacterial activity
4-Chloro-N,N-diethyl-3-methylbenzenesulfonamideChlorine instead of brominePotentially similar biological activity
N,N-Diethyl-p-toluenesulfonamideDifferent aromatic substitutionKnown for its use in organic synthesis

These comparisons illustrate how variations in halogen substitution and aromatic structure can influence the biological and chemical properties of related compounds, emphasizing the uniqueness of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide within this class .

XLogP3

2.9

Wikipedia

4-Bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide

Dates

Modify: 2023-08-16

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